N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Overview
Description
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is related to the treatment of tuberculosis . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The specific target within the tuberculosis bacteria is DprE1 , a crucial enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of the tuberculosis bacteria . The compound likely interacts with the DprE1 enzyme, disrupting its function and thereby inhibiting the synthesis of arabinogalactan .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway. By inhibiting the DprE1 enzyme, the compound disrupts the production of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to the death of the bacteria, as the cell wall is crucial for the bacteria’s survival and proliferation .
Result of Action
The result of the compound’s action is the inhibition of the growth of the tuberculosis bacteria . By disrupting the function of the DprE1 enzyme and inhibiting the synthesis of arabinogalactan, the compound can lead to the death of the bacteria .
Properties
IUPAC Name |
N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-12-9-19(23-20(26)13-3-6-16-17(10-13)29-8-7-28-16)25(24-12)21-22-15-5-4-14(27-2)11-18(15)30-21/h3-6,9-11H,7-8H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQROSVEUCUIGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)C4=NC5=C(S4)C=C(C=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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